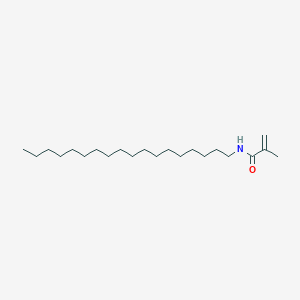

N-Octadecyl methacrylamide

Descripción general

Descripción

N-Octadecyl methacrylamide is an organic compound with the molecular formula C22H43NO. It is a long-chain alkyl derivative of methacrylamide, characterized by the presence of an octadecyl (18-carbon) chain attached to the nitrogen atom of the methacrylamide group. This compound is known for its hydrophobic properties and is used in various applications, including polymer synthesis and surface modification.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Octadecyl methacrylamide can be synthesized through the reaction of octadecylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Octadecylamine+Methacryloyl chloride→N-Octadecyl methacrylamide+Hydrochloric acid

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts like montmorillonite clay, can enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Polymerization Reactions

N-ODMA undergoes free-radical polymerization to form homopolymers or statistical copolymers. The reaction typically employs thermal initiators like azobisisobutyronitrile (AIBN) under controlled conditions.

Key Features:

-

Homopolymerization :

AIBN-initiated polymerization in toluene/DMF (4:1 v/v) at 60°C for 12 hours yields poly(N-octadecyl methacrylamide) with atactic stereoregularity due to the absence of stereochemical control12. -

Copolymerization :

N-ODMA copolymerizes with hydrophilic monomers like hydroxyethyl acrylamide (HEAm) to form amphiphilic statistical copolymers.-

Reactivity Ratios : For N-octadecyl acrylamide (ODA)/HEAm systems, Fineman–Ross analysis gave reactivity ratios of (HEAm) and (ODA), indicating a statistical monomer distribution2.

-

| Monomer Pair | Polymer Type | Conditions | ||

|---|---|---|---|---|

| ODA/HEAm | 0.39 | 0.81 | Statistical copolymer | AIBN, 60°C, toluene/DMF2 |

Hydrolysis Reactions

The amide bond in N-ODMA hydrolyzes under acidic or basic conditions:

Experimental Insights:

-

Acidic Hydrolysis : Conducted in HCl/ethanol at reflux, yielding octadecylamine (85% recovery)2.

-

Basic Hydrolysis : NaOH/water mixtures at elevated temperatures produce methacrylate salts, which acidify to methacrylic acid[^3].

Thermally Driven Self-Assembly

N-ODMA-based copolymers exhibit temperature-dependent morphological transitions due to hydrophobic/hydrophilic phase segregation:

-

Side-Chain-Mixed Lamellae : Formed at , characterized by alternating hydrophobic (octadecyl) and hydrophilic (HEAm) domains with a lamellar spacing () of ~3.2 nm2.

-

Side-Chain-Segregated Lamellae : At higher temperatures (), increased thermal energy drives phase separation, resulting in larger -spacing (~4.6 nm)12.

| Annealing Temperature | Lamellar Type | -Spacing (nm) | Polymer Composition |

|---|---|---|---|

| Mixed lamellae | 3.2 | p(ODA50/HEAm50) | |

| Segregated lamellae | 4.6 | p(ODA50/HEAm50) |

Aplicaciones Científicas De Investigación

Polymer Synthesis

NODMA is commonly utilized as a monomer in the synthesis of hydrophobic polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them ideal for use in coatings and adhesives. For instance, copolymers of NODMA with other acrylamides have been shown to form self-assembled structures that can be tailored for specific applications such as drug delivery systems and surface coatings .

Nanotechnology

In nanotechnology, NODMA is used to create nanostructured materials with specific functionalities. Its ability to form micelles and other self-assembled structures allows for the encapsulation of drugs or other active agents, enhancing their solubility and bioavailability. Research has demonstrated that NODMA-based polymers can be engineered to respond to environmental stimuli, such as temperature or pH changes, making them suitable for controlled drug release applications .

Biomedical Applications

The hydrophobic nature of NODMA makes it an excellent candidate for biomedical applications. It has been incorporated into hydrogels that exhibit controlled release properties under specific conditions. These hydrogels can be designed for targeted drug delivery, where the release rate can be modulated based on external stimuli . Furthermore, studies have indicated that NODMA-based polymers can enhance the mechanical strength of biomaterials, which is crucial for applications in tissue engineering .

Self-Assembled Structures

A study on statistical copolymers of octadecyl acrylamide and hydroxyethyl acrylamide revealed that these materials could form self-assembled lamellae with distinct structural properties based on comonomer composition and annealing temperatures. The research highlighted how varying the content of NODMA influences the thermal behavior and structural integrity of the resulting films .

Enhanced Oil Recovery

Polymeric surfactants derived from NODMA have shown promise in enhanced oil recovery processes. Their unique properties allow for improved oil displacement efficiency due to their ability to reduce interfacial tension between oil and water phases . This application not only demonstrates the compound's versatility but also its potential impact on sustainable energy practices.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Polymer Synthesis | Used as a monomer for hydrophobic polymers | Enhances mechanical properties |

| Nanotechnology | Forms micelles for drug encapsulation | Stimuli-responsive behavior |

| Biomedical Engineering | Incorporated into hydrogels for controlled release | Improved mechanical strength |

| Enhanced Oil Recovery | Acts as a surfactant to improve oil displacement | Effective in reducing interfacial tension |

Mecanismo De Acción

The mechanism of action of N-Octadecyl methacrylamide primarily involves its hydrophobic interactions. When incorporated into polymers, the long octadecyl chain imparts hydrophobicity, which can influence the material’s surface properties, such as water repellency and adhesion. In biological applications, the hydrophobic interactions can affect the interaction of the material with biological membranes and cells .

Comparación Con Compuestos Similares

N-Dodecyl methacrylamide: Similar in structure but with a shorter 12-carbon chain.

N-Hexadecyl methacrylamide: Contains a 16-carbon chain.

N-Octyl methacrylamide: Contains an 8-carbon chain.

Comparison: N-Octadecyl methacrylamide is unique due to its longer 18-carbon chain, which provides greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance the performance of polymers in applications requiring water repellency and low-temperature flexibility .

Actividad Biológica

N-Octadecyl methacrylamide (ODA) is a long-chain fatty acid derivative that has garnered attention in various fields of research due to its unique biological properties. This article delves into its synthesis, biological activities, and potential applications, supported by relevant data tables and case studies.

Synthesis of this compound

This compound is synthesized through a reaction between octadecyl amine and acryloyl chloride. This process typically involves the following steps:

- Preparation of the Reactants : Octadecyl amine is dissolved in an organic solvent (e.g., chloroform).

- Addition of Acryloyl Chloride : Acryloyl chloride is added dropwise to the solution under controlled conditions.

- Reaction Completion : The mixture is stirred at room temperature for several hours to ensure complete reaction.

- Purification : The product is purified through recrystallization or chromatography to obtain pure this compound.

The yield from this synthesis can reach up to 85%, indicating a high efficiency in producing this compound .

Biological Activity

This compound exhibits several biological activities, primarily related to its antimicrobial properties and its role as a surfactant.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of ODA against various pathogens. For instance, a study evaluated the antimicrobial effectiveness of ODA derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests . The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This indicates that ODA has substantial antimicrobial activity, making it a candidate for applications in pharmaceuticals and food preservation.

Surface Activity

ODA also functions as a surfactant due to its long hydrophobic tail, which allows it to reduce surface tension effectively. This property is crucial in various applications including emulsification and stabilization of formulations. The critical micelle concentration (CMC) for ODA was found to be lower than that for many traditional surfactants, suggesting enhanced efficiency in surface activity .

Case Studies

- Surface Tension Reduction : A study investigated the surface-active properties of ODA in blends with other fatty amines. Results indicated that ODA significantly lowered surface tension compared to controls, making it suitable for use in cosmetic formulations .

- Biodegradability Assessment : Another research focused on the biodegradability of ODA derivatives under aerobic conditions. The study concluded that these compounds degrade efficiently over time, which is vital for environmental sustainability .

- Polymer Applications : The incorporation of ODA into polymer matrices was explored for drug delivery systems. The results showed that films made from ODA exhibited controlled release characteristics for encapsulated drugs, highlighting its potential in biomedical applications .

Propiedades

IUPAC Name |

2-methyl-N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABGQABTFFNYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440161 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-61-6 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.